molecular formula C8H11NO2 B11918936 (3-Amino-1,2-phenylene)dimethanol

(3-Amino-1,2-phenylene)dimethanol

Cat. No.: B11918936
M. Wt: 153.18 g/mol
InChI Key: SJMKZPZDVVRJML-UHFFFAOYSA-N
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Description

(3-Amino-1,2-phenylene)dimethanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of benzene, where two hydroxymethyl groups and an amino group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1,2-phenylene)dimethanol typically involves the reduction of nitrobenzene derivatives followed by hydroxymethylation. One common method is the reduction of 3-nitrobenzyl alcohol to 3-aminobenzyl alcohol, which is then hydroxymethylated to yield this compound. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1,2-phenylene)dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include 3-amino-1,2-benzenedicarboxylic acid.

    Reduction: Products may include 3-amino-1,2-benzenedimethanol.

    Substitution: Products depend on the substituent introduced, such as 3-chloro-1,2-phenylene dimethanol.

Scientific Research Applications

(3-Amino-1,2-phenylene)dimethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-1,2-phenylene)dimethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl groups can participate in oxidation-reduction reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-1,3-phenylene)dimethanol
  • (4-Amino-1,2-phenylene)dimethanol
  • (3-Amino-1,4-phenylene)dimethanol

Uniqueness

(3-Amino-1,2-phenylene)dimethanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

[3-amino-2-(hydroxymethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMKZPZDVVRJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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